molecular formula C9H6BrF7N2O B1526214 1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole CAS No. 232278-00-1

1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole

Cat. No. B1526214
M. Wt: 371.05 g/mol
InChI Key: DMGMSKPXQRRFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole is C₉H₆BrF₇N₂O, and its molecular weight is 371.05 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole are not detailed in the search results. For comprehensive information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Pyrazole derivatives have been synthesized and tested for anticonvulsant activity, revealing considerable activity with minimal neurotoxicity in certain compounds. This suggests potential applications in developing anticonvulsant medications. For instance, a compound exhibited protective effects in the maximal electroshock seizure test in rats, indicating its potential as an anticonvulsant agent (Unverferth et al., 1998).

Phosphodiesterase Inhibition

Pyrazolo[1,5-a]pyrimidines, structurally related to pyrazoles, have been synthesized and screened as in vitro cyclic AMP phosphodiesterase inhibitors. This suggests applications in regulating cellular processes mediated by cAMP, potentially contributing to therapeutic strategies for various diseases (Novinson et al., 1975).

Antibacterial Activity

Research on pyrazole derivatives has also demonstrated their potential antibacterial properties. For example, certain alkoxy isoindole-1,3-diones pyrazole derivatives have been screened for antibacterial properties against various bacterial strains, indicating their potential use in developing new antibacterial agents (Ahmed et al., 2006).

Safety And Hazards

For safety and hazards related to 1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole, it is best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methylpyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF7N2O/c1-3-5(10)6(19(18-3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMSKPXQRRFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole
Reactant of Route 3
Reactant of Route 3
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole
Reactant of Route 4
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole
Reactant of Route 5
Reactant of Route 5
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole
Reactant of Route 6
Reactant of Route 6
1-Acetyl-4-bromo-5-heptafluoropropyl-3-methylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.